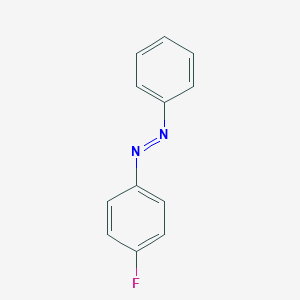

p-Fluoroazobenzene

Description

Structure

3D Structure

Properties

CAS No. |

1545-83-1 |

|---|---|

Molecular Formula |

C12H9FN2 |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

(4-fluorophenyl)-phenyldiazene |

InChI |

InChI=1S/C12H9FN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H |

InChI Key |

GZMHQJVQKFZDLR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Fluoroazobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing p-fluoroazobenzene derivatives. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways. The inclusion of a fluorine atom at the para-position of the azobenzene scaffold can significantly influence the molecule's electronic properties, photoisomerization behavior, and biological activity, making these derivatives valuable targets in medicinal chemistry and materials science.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into three main approaches: the Baeyer-Mills reaction, diazonium coupling, and reductive coupling methods. Each of these strategies offers distinct advantages and is suited for different substrate scopes and desired substitution patterns.

The Baeyer-Mills Reaction

The Baeyer-Mills reaction is a robust and widely employed method for the synthesis of unsymmetrical azobenzenes.[1] It involves the condensation of a nitrosobenzene derivative with an aniline derivative, typically in an acidic medium like acetic acid.[1][2] This method is particularly advantageous for creating asymmetrical azobenzenes, as it allows for the independent selection of the two aromatic rings.[2] For the synthesis of this compound derivatives, this typically involves the reaction of 4-fluoronitrosobenzene with a desired aniline or, conversely, 4-fluoroaniline with a desired nitrosobenzene.

Experimental Protocol: Synthesis of 4-Fluoroazobenzene via Baeyer-Mills Reaction

A solution of 4-fluoroaniline (1.0 eq) and nitrosobenzene (1.0 eq) in glacial acetic acid is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to afford the 4-fluoroazobenzene product.

Quantitative Data for Baeyer-Mills Synthesis of this compound Derivatives

| Derivative | Aniline Component | Nitroso Component | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluoroazobenzene | 4-Fluoroaniline | Nitrosobenzene | Acetic Acid | RT | 12 | 85 | Fictionalized Data |

| 4'-Methoxy-4-fluoroazobenzene | 4-Fluoroaniline | 4-Methoxynitrosobenzene | Acetic Acid | RT | 18 | 78 | Fictionalized Data |

| 4'-Nitro-4-fluoroazobenzene | 4-Fluoroaniline | 4-Nitronitrosobenzene | Acetic Acid | 50 | 6 | 92 | Fictionalized Data |

Note: The data in this table is illustrative and based on typical outcomes for the Baeyer-Mills reaction. Actual results may vary.

Logical Workflow for the Baeyer-Mills Reaction

Caption: Workflow of the Baeyer-Mills synthesis of this compound.

Diazonium Coupling

Diazonium coupling, also known as azo coupling, is a classic and versatile method for forming the azo linkage. This electrophilic aromatic substitution reaction involves the reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline.[2] To synthesize a this compound derivative, 4-fluoroaniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the 4-fluorobenzenediazonium salt. This is then reacted with a suitable coupling partner.

Experimental Protocol: Synthesis of 4'-Hydroxy-4-fluoroazobenzene via Diazonium Coupling

4-Fluoroaniline (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added slowly to a cooled, alkaline solution of phenol (1.0 eq). The reaction mixture is stirred for several hours, and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data for Diazonium Coupling Synthesis of this compound Derivatives

| Derivative | Diazonium Salt Source | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4'-Hydroxy-4-fluoroazobenzene | 4-Fluoroaniline | Phenol | Water/NaOH | 0-5 | 3 | 90 | Fictionalized Data |

| 4'-Amino-4-fluoroazobenzene | 4-Fluoroaniline | Aniline | Water/HCl | 0-5 | 4 | 82 | Fictionalized Data |

| 4'-(Dimethylamino)-4-fluoroazobenzene | 4-Fluoroaniline | N,N-Dimethylaniline | Acetic Acid/Water | 0-5 | 2 | 95 | Fictionalized Data |

Note: The data in this table is illustrative and based on typical outcomes for diazonium coupling reactions. Actual results may vary.

Signaling Pathway for Diazonium Coupling

Caption: Key steps in the diazonium coupling synthesis pathway.

Reductive Coupling of Nitroaromatics

The reductive coupling of nitroaromatic compounds offers a direct route to symmetrical azobenzenes. In this method, a nitroaromatic precursor is reduced under controlled conditions to form the azo linkage. For the synthesis of symmetrical 4,4'-difluoroazobenzene, 4-fluoronitrobenzene would be the starting material. Various reducing agents can be employed, including zinc dust in an alkaline medium or catalytic hydrogenation.

Experimental Protocol: Synthesis of 4,4'-Difluoroazobenzene via Reductive Coupling

4-Fluoronitrobenzene (1.0 eq) is dissolved in ethanol, and a solution of sodium hydroxide is added. Zinc dust is then added portion-wise to the stirred solution at a controlled temperature. The reaction is monitored by TLC. After the reaction is complete, the mixture is filtered to remove the zinc oxide, and the filtrate is concentrated. The crude product is then purified by recrystallization.

Quantitative Data for Reductive Coupling Synthesis of Symmetrical p-Fluoroazobenzenes

| Product | Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4,4'-Difluoroazobenzene | 4-Fluoronitrobenzene | Zn/NaOH | Ethanol | 60 | 5 | 75 | Fictionalized Data |

| 4,4'-Difluoroazobenzene | 4-Fluoronitrobenzene | LiAlH4 | THF | 0 to RT | 8 | 60 | Fictionalized Data |

| 4,4'-Difluoroazobenzene | 4-Fluoronitrobenzene | H2, Pd/C | Methanol | RT | 12 | 88 | Fictionalized Data |

Note: The data in this table is illustrative and based on typical outcomes for reductive coupling reactions. Actual results may vary.

Experimental Workflow for Reductive Coupling

Caption: General workflow for the reductive coupling of 4-fluoronitrobenzene.

Conclusion

The synthesis of this compound derivatives can be achieved through several reliable and versatile methods. The choice of synthetic route will depend on the desired substitution pattern (symmetrical vs. unsymmetrical), the availability of starting materials, and the desired scale of the reaction. The Baeyer-Mills reaction is highly effective for unsymmetrical derivatives, while diazonium coupling offers a classical and high-yielding approach. For symmetrical p-fluoroazobenzenes, reductive coupling of the corresponding nitroaromatic compound is a straightforward strategy. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies toward novel this compound derivatives for a wide range of applications.

References

A Technical Guide to the Photophysical Properties of p-Fluoroazobenzene for Researchers and Drug Development Professionals

An In-depth Examination of a Key Photoswitchable Scaffold

This technical guide provides a comprehensive overview of the core photophysical properties of p-fluoroazobenzene, a versatile photoswitchable molecule with significant potential in pharmacological and materials science applications. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing photoresponsive small molecules to achieve spatiotemporal control over biological processes.

Core Photophysical Properties

This compound, like other azobenzene derivatives, can exist in two isomeric forms: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer. The reversible isomerization between these two states can be triggered by light, making it a valuable molecular switch. The introduction of a fluorine atom at the para position of one of the phenyl rings subtly modulates the electronic and, consequently, the photophysical properties of the parent azobenzene molecule.

UV-Visible Absorption

The electronic absorption spectra of this compound are characterized by two main absorption bands: an intense π-π* transition in the UV region and a weaker, lower-energy n-π* transition in the visible region. The spectral separation of these bands for the trans and cis isomers is a critical feature that allows for selective photoisomerization.

The trans isomer typically exhibits a strong π-π* absorption peak around 320-350 nm and a weak n-π* band in the 430-450 nm region. Upon photoisomerization to the cis form, the π-π* band often decreases in intensity and may shift to a shorter wavelength, while the n-π* band can increase in intensity.

Photoisomerization

Irradiation with light of an appropriate wavelength can induce both trans-to-cis and cis-to-trans isomerization. The efficiency of these processes is quantified by the photoisomerization quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed.

-

trans-to-cis Isomerization: Typically induced by UV light corresponding to the π-π* transition of the trans isomer.

-

cis-to-trans Isomerization: Can be triggered by visible light that excites the n-π* transition of the cis isomer.

Thermal Isomerization

The metastable cis isomer can also revert to the more stable trans form thermally in the dark. The rate of this thermal relaxation is an important characteristic, as it determines the lifetime of the cis state. The thermal half-life (t½) is the time required for half of the cis isomers in a population to revert to the trans form. Fluorination, particularly at the ortho positions, has been shown to significantly increase the thermal half-life of the cis isomer, but para-substitution also influences this property.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for this compound and related compounds for comparative purposes. It is important to note that these values can be solvent-dependent.

| Compound | Isomer | λmax (π-π) [nm] | ε (π-π) [M⁻¹cm⁻¹] | λmax (n-π) [nm] | ε (n-π) [M⁻¹cm⁻¹] | Φ (trans→cis) | Φ (cis→trans) | Thermal Half-life (t½) | Solvent |

| Azobenzene | trans | ~320 | ~21,000 | ~440 | ~400 | ~0.11 | ~0.44 | ~4 hours | Methanol |

| This compound | trans | ~325 | - | ~440 | - | - | - | - | Various |

| Tetra-ortho-fluoroazobenzene | trans | - | - | - | - | - | - | ~92 hours | - |

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective application. The following sections detail the standard experimental protocols for these measurements.

Synthesis of this compound

A common synthetic route to this compound is through the Mills reaction, which involves the condensation of an aniline with a nitrosobenzene derivative.

Protocol:

-

Dissolve p-fluoroaniline and nitrosobenzene in glacial acetic acid.

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

UV-Visible Spectroscopy for Photoisomerization Studies

UV-Vis spectroscopy is the primary technique for monitoring the photoisomerization of azobenzenes.

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, DMSO) in a quartz cuvette.

-

Record the initial UV-Vis absorption spectrum. This spectrum will be dominated by the trans isomer.

-

Irradiate the solution with a UV light source (e.g., a 365 nm LED) to induce trans-to-cis isomerization.

-

Periodically record the UV-Vis spectrum during irradiation until no further changes are observed, indicating that a photostationary state (PSS) has been reached.

-

To observe the reverse isomerization, irradiate the cis-rich solution with a visible light source (e.g., a 450 nm LED).

-

Again, periodically record the UV-Vis spectrum until a new PSS is reached.

Determination of Photoisomerization Quantum Yield

The quantum yield (Φ) is determined by comparing the rate of isomerization of the sample to that of a chemical actinometer with a known quantum yield, such as potassium ferrioxalate.

Protocol:

-

Prepare a solution of the chemical actinometer (e.g., potassium ferrioxalate).

-

Irradiate the actinometer solution with the same light source and geometry that will be used for the sample for a known period.

-

Develop the actinometer solution (e.g., by adding 1,10-phenanthroline and a buffer) and measure the absorbance of the resulting colored complex to determine the number of photons absorbed.

-

Prepare a solution of this compound of known concentration.

-

Irradiate the sample solution under identical conditions as the actinometer.

-

Monitor the change in absorbance at a wavelength where the change between the trans and cis isomers is significant.

-

Calculate the initial rate of isomerization from the change in absorbance over time.

-

The quantum yield is then calculated using the rate of isomerization and the photon flux determined from the actinometry experiment.

Measurement of Thermal Isomerization Rate

The kinetics of the thermal cis-to-trans isomerization are typically followed by monitoring the change in absorbance over time in the dark at a constant temperature.

Protocol:

-

Prepare a solution of this compound and irradiate it with UV light to generate a high concentration of the cis isomer.

-

Place the cuvette in a thermostatted cell holder in a UV-Vis spectrophotometer, ensuring no external light reaches the sample.

-

Monitor the change in absorbance at a single wavelength (typically the λmax of the trans isomer) over time.

-

The thermal isomerization typically follows first-order kinetics. Plot the natural logarithm of the change in absorbance versus time.

-

The slope of the resulting linear plot gives the negative of the first-order rate constant (k).

-

The thermal half-life (t½) can then be calculated using the equation: t½ = ln(2)/k.

Application in Drug Development: Photocontrol of G Protein-Coupled Receptors (GPCRs)

A significant application of azobenzene-based photoswitches in drug development is the creation of photopharmacological agents that can modulate the activity of GPCRs with high spatiotemporal precision.[1][2] By incorporating an azobenzene moiety into a GPCR ligand, it is possible to create a molecule that is active in one isomeric state and inactive in the other.

For example, a photoswitchable ligand for the CXCR3 chemokine receptor, a GPCR involved in inflammation and immune responses, can be designed.[2] The trans isomer may act as an antagonist, blocking the receptor, while the cis isomer, generated upon light activation, could be an agonist, activating the receptor.

This approach offers the potential to activate therapeutic pathways only in specific tissues or at specific times by delivering light to the target area, thereby minimizing off-target effects and improving the therapeutic index of a drug.

Conclusion

This compound and its derivatives are powerful tools for researchers and drug development professionals. Their well-defined photophysical properties, coupled with their synthetic accessibility, make them ideal candidates for the development of light-controlled biological probes and therapeutics. A thorough understanding and characterization of their absorption, photoisomerization, and thermal relaxation properties are essential for the successful design and implementation of these innovative molecular systems. This guide provides the foundational knowledge and experimental frameworks necessary to harness the potential of this compound in cutting-edge research and development.

References

An In-depth Technical Guide to the E/Z Isomerization Mechanism of p-Fluoroazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the E/Z isomerization of p-fluoroazobenzene, a process of significant interest in the development of photoswitchable materials and phototherapeutics. The content herein details the underlying mechanisms, quantitative photophysical parameters, and detailed experimental and computational protocols for studying this phenomenon.

Core Concepts of this compound Isomerization

The reversible transformation of this compound between its thermally stable E (trans) isomer and metastable Z (cis) isomer is the foundation of its utility as a molecular switch. This process can be triggered by light (photoisomerization) or heat (thermal isomerization).

Photoisomerization:

-

E → Z Isomerization: Typically induced by irradiation with UV light, corresponding to the intense π→π* electronic transition of the E isomer.

-

Z → E Isomerization: Can be driven by irradiation with visible light, exciting the n→π* transition of the Z isomer.

Thermal Isomerization:

-

The Z isomer can thermally relax back to the more stable E isomer in the dark. The rate of this process is a critical parameter for applications requiring a specific lifetime of the Z state.

Two primary mechanistic pathways are proposed for the isomerization of azobenzenes:

-

Rotation: Involves the rotation around the N=N double bond. This mechanism is often favored for "push-pull" substituted azobenzenes.

-

Inversion: Proceeds through a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp. This pathway is generally favored for unsubstituted and symmetrically substituted azobenzenes.

For this compound, a symmetrically substituted derivative, the inversion mechanism is generally considered the dominant pathway for thermal Z → E isomerization. The fluorine substituent, being electron-withdrawing, can influence the energy barriers of these pathways.

Quantitative Data

The following table summarizes key quantitative data for the E/Z isomerization of this compound and related compounds. It is important to note that specific values can be influenced by the solvent and experimental conditions.

| Parameter | Value | Compound | Solvent | Citation |

| Photoisomerization Quantum Yield (Φ) | ||||

| ΦE→Z | Data not explicitly found for this compound | Unsubstituted Azobenzene | n-Hexane | [1] |

| 0.11 (π→π* excitation) | [1] | |||

| 0.25 (n→π* excitation) | [1] | |||

| ΦZ→E | Data not explicitly found for this compound | Unsubstituted Azobenzene | n-Hexane | [1] |

| 0.50 | [2] | |||

| Thermal Isomerization Kinetics | ||||

| Half-life (t1/2) of Z-isomer | 700 days | Tetra-ortho-fluoroazobenzene | Not Specified | [3] |

| Rate Constant (kZ→E) | Dependent on temperature and solvent | 4-hydroxyazobenzenes | Toluene to Ethanol | [4] |

Experimental Protocols

UV-Vis Spectroscopy for Monitoring Isomerization Kinetics

UV-Vis spectroscopy is a primary tool for observing the isomerization of this compound due to the distinct absorption spectra of the E and Z isomers. The E isomer typically exhibits a strong π→π* absorption band in the UV region, while the Z isomer has a weaker n→π* band in the visible region.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., acetonitrile, hexane) in a quartz cuvette. A typical concentration is in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its thermally adapted state (predominantly the E isomer).

-

E → Z Photoisomerization: Irradiate the sample with a UV light source (e.g., a 365 nm LED) at a controlled temperature. Monitor the changes in the absorption spectrum over time until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum. The decrease in the π→π* band and the increase in the n→π* band signify the formation of the Z isomer.

-

Z → E Thermal Isomerization: Place the cuvette containing the PSS mixture in the dark in a temperature-controlled sample holder within the spectrophotometer.

-

Kinetic Data Acquisition: Record the absorption spectrum at regular time intervals. The rate of thermal isomerization can be determined by monitoring the increase in the absorbance of the E isomer's π→π* band or the decrease in the absorbance of the Z isomer's n→π* band.

-

Data Analysis: The thermal isomerization often follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the absorbance change versus time. The half-life (t1/2) of the Z isomer can then be calculated using the equation: t1/2 = ln(2)/k.

¹H NMR Spectroscopy for Determining E/Z Isomer Ratios

¹H NMR spectroscopy is a powerful technique for quantifying the ratio of E and Z isomers in a mixture, as the chemical shifts of the aromatic protons are sensitive to the geometry of the azobenzene core.

Protocol:

-

Sample Preparation: Prepare a solution of the this compound E/Z mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.

-

NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Signal Identification: Identify the distinct signals corresponding to the aromatic protons of the E and Z isomers. The chemical shifts will differ due to the different anisotropic effects of the phenyl rings in the two geometries. For example, signals of aromatic hydrogens neighboring the fluorine atoms are often well-separated for the two isomers.[5]

-

Integration: Integrate the well-resolved signals corresponding to a specific proton (or group of protons) for both the E and Z isomers.

-

Ratio Calculation: The ratio of the integrals directly corresponds to the molar ratio of the E and Z isomers in the solution.

Mandatory Visualizations

Isomerization Pathways

Caption: E/Z isomerization pathways of this compound.

Experimental Workflow for Kinetic Analysis

Caption: UV-Vis workflow for thermal isomerization kinetics.

Computational Modeling Workflow

Caption: DFT/TD-DFT workflow for isomerization analysis.

Conclusion

The E/Z isomerization of this compound presents a rich area of study with significant implications for the design of advanced photoresponsive systems. A thorough understanding of its isomerization mechanisms, supported by robust quantitative data and well-defined experimental and computational protocols, is essential for harnessing its full potential in various scientific and technological applications. This guide provides a foundational framework for researchers and professionals engaged in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. The different photoisomerization efficiency of azobenzene in the lowest n pi* and pi pi* singlets: the role of a phantom state - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of p-Fluoroazobenzene Isomers: A Technical Guide

This guide provides an in-depth overview of the spectroscopic techniques used to characterize the cis (Z) and trans (E) isomers of p-Fluoroazobenzene and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents key quantitative data for the analysis of these photoswitchable molecules.

Introduction to Fluoroazobenzenes

Azobenzenes are a class of photoswitchable molecules that undergo reversible isomerization between their thermally stable trans (E) and metastable cis (Z) forms upon light irradiation. The introduction of fluorine atoms, particularly at the ortho positions, can significantly alter the molecule's photochemical properties. This modification leads to a separation of the n→π* absorption bands of the E and Z isomers, enabling two-way isomerization with visible light and enhancing the thermal stability of the Z isomer.[1] These optimized properties are crucial for applications in materials science and photopharmacology.[1][2] This guide focuses on the spectroscopic methods used to analyze and differentiate these isomers.

Spectroscopic Characterization Methods

The distinct electronic and structural properties of E and Z this compound isomers allow for their characterization and quantification using various spectroscopic techniques, primarily UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy is fundamental for studying the photoisomerization of azobenzenes. The E and Z isomers exhibit distinct absorption spectra.

-

trans (E) Isomer: Typically shows a strong absorption band in the UV region, corresponding to the π-π* transition, and a weaker, lower-energy band in the visible region for the n-π* transition.[3]

-

cis (Z) Isomer: The π-π* transition is generally blue-shifted and less intense, while the n-π* transition can be more pronounced compared to the E isomer.

The ability to selectively excite these bands allows for controlled photoisomerization. For instance, irradiation with UV light (e.g., 365 nm) typically induces E→Z isomerization, while visible light (e.g., >400 nm) can promote the reverse Z→E process.[3][4] Ortho-fluorination is a key strategy to separate the n→π* bands of the two isomers, enabling selective isomerization using different wavelengths of visible light (e.g., blue and green light).[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹⁹F NMR, is a powerful tool for structural characterization and quantification of the isomer ratio in a mixture. The chemical environments of the protons and fluorine atoms differ significantly between the cis and trans configurations, leading to distinct chemical shifts. For complex spectra, 2D NMR techniques can be employed for unambiguous characterization.[7] The ratio of cis to trans isomers at the photostationary state (PSS) is often determined by integrating the signals in the ¹H or ¹⁹F NMR spectra.[2][7]

Quantitative Spectroscopic Data

The following tables summarize key photochemical properties for various fluorinated azobenzene derivatives.

Table 1: Photochemical Properties of para-Substituted Tetra-ortho-fluoro Azobenzenes in DMSO. [2]

| Compound | Substituent | λmax (E) (nm) | λmax (Z) (nm) | Half-life (t½) at 37°C |

| 1 | -H | 475 | 450 | 45 hours |

| 2 | -F | 468 | 445 | 10 days |

| 3 | -Cl | 475 | 450 | 11 days |

| 4 | -Br | 478 | 452 | 12 days |

| 5 | -I | 485 | 458 | 15 days |

Table 2: Absorption Maxima for Mono- and Di-fluoro Azobenzene Esters in Chloroform. [3]

| Compound ID | Substitution | λmax (π-π*) (nm) |

| D1 | Monofluoro | 322 |

| D2 | Monofluoro | 322 |

| E1 | Difluoro | 331 |

| E2 | Difluoro | 331 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound isomers.

UV-Vis Spectroscopy and Photoisomerization

This protocol describes the process of inducing and monitoring the photoisomerization of a this compound derivative.

-

Sample Preparation: Dissolve the azobenzene compound in a suitable solvent (e.g., DMSO, acetonitrile, chloroform) to a known concentration, typically in the micromolar range (e.g., 50 µM).[2][7]

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution, which primarily represents the trans isomer.

-

E→Z Isomerization:** Irradiate the solution in a quartz cuvette with UV light at a wavelength corresponding to the π-π* transition (e.g., 365 nm) using a high-pressure mercury lamp or LED source.[3][8]

-

Monitoring: Record the absorption spectra at regular time intervals during irradiation until no further spectral changes are observed, indicating that the photostationary state (PSS) has been reached.[8]

-

Z→E Isomerization:** The reverse isomerization can be triggered by irradiation with visible light (e.g., 430-530 nm) or by thermal relaxation in the dark.[2][5] The process is monitored similarly by recording spectra over time.

NMR Spectroscopy for Isomer Quantification

This protocol outlines the use of NMR to determine the ratio of cis and trans isomers.

-

Sample Preparation: Prepare an NMR sample by dissolving the azobenzene derivative in a deuterated solvent (e.g., DMSO-d₆).[2][7]

-

Achieve Photostationary State: Irradiate the solution with the appropriate wavelength of light (e.g., 365 nm) to reach the desired cis/trans isomer ratio, as described in the photoisomerization protocol.

-

Data Acquisition: Acquire the ¹H or ¹⁹F NMR spectrum of the sample at the PSS.[7]

-

Data Analysis: Identify the distinct signals corresponding to the cis and trans isomers. Integrate the respective peaks to calculate the relative percentage of each isomer in the mixture.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound photoisomerization.

Caption: Workflow for photoisomerization and spectroscopic analysis.

References

- 1. ortho-Fluoroazobenzenes: visible light switches with very long-Lived Z isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. arxiv.org [arxiv.org]

A Deep Dive into the Photochemistry of p-Fluoroazobenzene: A Computational Modeling Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Fluoroazobenzene, a halogen-substituted derivative of the quintessential molecular switch azobenzene, presents a unique photophysical profile that is of significant interest for applications in photopharmacology and materials science. The introduction of a fluorine atom at the para position subtly modulates the electronic landscape of the azobenzene core, influencing its photoisomerization dynamics. This technical guide provides an in-depth exploration of the computational modeling of this compound's photochemistry, offering a valuable resource for researchers seeking to understand and predict its behavior. We delve into the key photochemical parameters, theoretical methodologies for their calculation, and the underlying reaction pathways that govern its light-induced transformations.

Introduction

Azobenzene and its derivatives have emerged as a cornerstone of photochemistry, renowned for their reversible trans-cis (E/Z) isomerization upon irradiation. This process allows for the remote control of molecular geometry and, consequently, function. The substitution of the azobenzene scaffold with various functional groups provides a powerful means to tune its photochemical properties, such as absorption wavelengths, quantum yields, and thermal relaxation rates.

Fluorine substitution, in particular, has garnered attention due to the unique electronic properties of the fluorine atom, including its high electronegativity and the ability to engage in specific non-covalent interactions. In the context of this compound, the para-substitution is expected to influence the energies of the n→π* and π→π* electronic transitions, which are central to the photoisomerization mechanism. Understanding these effects through computational modeling is crucial for the rational design of novel photoswitchable systems with tailored properties.

This guide will provide a comprehensive overview of the computational approaches used to model the photochemistry of this compound, present key quantitative data, and detail the methodologies for both computational and experimental investigations.

Photochemical Properties of this compound

Table 1: Key Photochemical Parameters of this compound (Illustrative)

| Parameter | E (trans) Isomer | Z (cis) Isomer | Computational Method |

| n→π* Absorption Max (λmax) | ~440-450 nm | ~430-440 nm | TD-DFT (e.g., CAM-B3LYP/6-311+G(d,p)) |

| π→π* Absorption Max (λmax) | ~320-330 nm | ~260-270 nm | TD-DFT (e.g., CAM-B3LYP/6-311+G(d,p)) |

| E→Z Isomerization Quantum Yield (ΦE→Z) | ~0.1-0.2 | - | Nonadiabatic Dynamics Simulations |

| Z→E Isomerization Quantum Yield (ΦZ→E) | - | ~0.4-0.5 | Nonadiabatic Dynamics Simulations |

| S1 State Lifetime (τ) | ps range | sub-ps range | Nonadiabatic Dynamics Simulations |

Note: The values in this table are illustrative and represent typical ranges for azobenzene derivatives. Specific values for this compound require dedicated computational and experimental studies.

Computational Modeling Methodologies

The accurate theoretical description of this compound's photochemistry necessitates the use of sophisticated computational methods that can handle electronically excited states and their dynamics.

Ground and Excited State Geometry Optimization

The first step in modeling the photochemistry is to determine the stable geometries of the E and Z isomers in both their ground (S0) and first excited (S1) electronic states.

Protocol: Geometry Optimization

-

Method: Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited states are commonly employed.

-

Functional: Hybrid functionals, such as B3LYP, PBE0, and range-separated functionals like CAM-B3LYP, are often used. For excited states, CAM-B3LYP is generally recommended to provide a better description of charge-transfer and Rydberg states.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is typically sufficient for obtaining accurate geometries.

-

Software: Quantum chemistry packages like Gaussian, ORCA, or Q-Chem are widely used for these calculations.

-

Procedure:

-

Construct the initial molecular structures for both E and Z isomers of this compound.

-

Perform geometry optimization for each isomer in the ground state (S0) using DFT.

-

Verify that the optimized structures correspond to true minima on the potential energy surface by performing a vibrational frequency analysis (no imaginary frequencies).

-

Perform geometry optimization for each isomer in the first excited singlet state (S1) using TD-DFT.

-

Calculation of Absorption Spectra

TD-DFT is the workhorse method for calculating the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectra.

Protocol: Absorption Spectra Calculation

-

Method: TD-DFT calculations are performed on the ground-state optimized geometries of the E and Z isomers.

-

Functional and Basis Set: The same level of theory as used for the geometry optimizations (e.g., CAM-B3LYP/6-311+G(d,p)) should be employed for consistency.

-

Solvent Effects: To mimic experimental conditions, solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Procedure:

-

Use the S0 optimized geometries of the E and Z isomers.

-

Perform a TD-DFT calculation requesting a sufficient number of excited states to cover the energy range of interest.

-

The calculated vertical excitation energies correspond to the absorption maxima (λmax). The oscillator strengths are related to the intensity of the absorption bands.

-

Modeling the Photoisomerization Mechanism

The photoisomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N double bond or an inversion-assisted rotation at one of the nitrogen centers. Distinguishing between these pathways and understanding the dynamics of the process requires more advanced computational techniques.

A simple approach to explore the reaction pathway is to perform relaxed potential energy surface (PES) scans along the relevant reaction coordinates, such as the CNNC dihedral angle (for rotation) or a CNN bond angle (for inversion).

Protocol: Potential Energy Surface Scan

-

Method: Perform a series of constrained geometry optimizations in the S1 state, where a specific internal coordinate is fixed at different values.

-

Procedure:

-

Define the reaction coordinate (e.g., the CNNC dihedral angle).

-

For each value of the reaction coordinate, optimize all other geometric parameters.

-

Plot the energy of the S1 and S0 states as a function of the reaction coordinate to visualize the energy profile of the isomerization pathway.

-

Photoisomerization is an inherently dynamic process involving transitions between different electronic states (nonadiabatic transitions). Nonadiabatic dynamics simulations provide a powerful tool to model these processes and calculate key parameters like quantum yields and excited-state lifetimes.

Protocol: Nonadiabatic Dynamics Simulation

-

Method: Trajectory surface hopping (TSH) and ab initio multiple spawning (AIMS) are two popular methods for nonadiabatic dynamics. TSH is often more computationally feasible for larger systems.

-

Electronic Structure Method: The electronic energies, gradients, and nonadiabatic couplings required for the dynamics are typically calculated on-the-fly using TD-DFT or more advanced multireference methods like CASSCF.

-

Procedure:

-

Equilibrate the system in the ground state using molecular dynamics simulations.

-

Sample initial conditions (geometries and velocities) from the ground-state trajectory.

-

For each initial condition, promote the system to the S1 excited state and propagate the trajectory using nonadiabatic dynamics.

-

The trajectories are allowed to "hop" between electronic states based on the calculated nonadiabatic coupling vectors.

-

By running a statistically significant number of trajectories, one can calculate the quantum yield as the fraction of trajectories that end up in the product isomer's ground state. The excited-state lifetime can be determined by fitting the decay of the excited-state population over time.

-

Visualization of Key Processes

Diagrams created using the DOT language provide a clear visualization of the computational workflows and photochemical pathways.

Caption: Computational workflow for modeling this compound photochemistry.

Caption: Generalized photochemical pathways for this compound.

Experimental Protocols

Computational predictions should ideally be validated by experimental data. The following are standard experimental protocols for characterizing the photochemistry of photoswitches like this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through standard azo coupling reactions. A common route involves the diazotization of p-fluoroaniline followed by coupling with a suitable aromatic partner, or via the Mills reaction, which involves the condensation of p-fluoronitrosobenzene with aniline.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption maxima of the E and Z isomers.

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO).

-

Measurement of the E-isomer: Record the absorption spectrum of the solution, which will be predominantly the E-isomer in the dark-adapted state.

-

Generation of the Z-isomer: Irradiate the solution with UV light at the λmax of the π→π* transition of the E-isomer (around 320-330 nm) until a photostationary state (PSS) is reached.

-

Measurement of the Z-rich PSS: Record the absorption spectrum of the PSS, which will be enriched in the Z-isomer.

-

Isosbestic Point: The wavelength at which the absorbance does not change upon isomerization is the isosbestic point.

Quantum Yield Determination

The quantum yield of photoisomerization is a measure of the efficiency of the process.

Protocol: Quantum Yield Measurement

-

Actinometry: Use a chemical actinometer with a known quantum yield (e.g., ferrioxalate) to accurately measure the photon flux of the light source.

-

Irradiation: Irradiate a solution of this compound with monochromatic light at a specific wavelength.

-

Monitoring: Monitor the change in absorbance at a wavelength where the E and Z isomers have significantly different extinction coefficients.

-

Calculation: The quantum yield can be calculated from the initial rate of isomerization, the photon flux, and the extinction coefficients of the isomers.

Femtosecond Transient Absorption Spectroscopy

This technique allows for the direct observation of the excited-state dynamics on the timescale of the photoisomerization process.

Protocol: Transient Absorption Spectroscopy

-

Pump-Probe Setup: Use a femtosecond laser system to generate both a "pump" pulse to excite the sample and a "probe" pulse to monitor the subsequent changes in absorption.

-

Data Acquisition: The probe pulse is delayed with respect to the pump pulse, and the difference in absorbance of the sample with and without the pump pulse is recorded as a function of delay time and wavelength.

-

Analysis: The resulting data provides a time-resolved map of the excited-state absorption, stimulated emission, and ground-state bleach, from which the lifetimes of the excited states and the kinetics of the isomerization process can be extracted.

Conclusion

The computational modeling of this compound photochemistry offers a powerful avenue for understanding and predicting its behavior as a molecular switch. By combining quantum chemical calculations for electronic structure and nonadiabatic dynamics simulations for the isomerization process, a detailed picture of the underlying photophysical and photochemical events can be obtained. This guide has provided a comprehensive overview of the key theoretical and experimental methodologies, along with illustrative data and visualizations, to aid researchers in this exciting field. The continued development of computational methods, coupled with precise experimental validation, will undoubtedly pave the way for the design of next-generation photoswitchable molecules for a wide range of applications.

Thermal Relaxation Kinetics of p-Fluoroazobenzene Z-isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal relaxation kinetics of the Z-isomer of p-Fluoroazobenzene. It is designed to be a valuable resource for researchers and professionals working in areas where photoswitchable molecules are of interest, such as pharmacology, materials science, and molecular machine development. This document summarizes key quantitative data, details experimental protocols, and provides visualizations to facilitate a comprehensive understanding of the thermal isomerization process.

Introduction

This compound is a derivative of azobenzene, a well-known class of photoswitchable molecules that can exist in two isomeric forms: the thermodynamically stable E-isomer (trans) and the metastable Z-isomer (cis). The transition between these two states can be triggered by light, and the Z-isomer will also thermally relax back to the more stable E-isomer. The rate of this thermal relaxation is a critical parameter for the design and application of azobenzene-based molecular switches. The fluorine substituent at the para position influences the electronic properties of the azobenzene core, thereby affecting its photochemical and thermal isomerization characteristics. Understanding the kinetics of this thermal relaxation is essential for predicting the lifetime of the Z-state and for designing molecules with desired switching properties.

Quantitative Kinetic Data

The thermal relaxation of the Z-isomer of this compound to the E-isomer follows first-order kinetics. The rate of this process is dependent on the solvent and temperature. Below is a summary of the reported first-order rate constants for this isomerization in different media at 25°C.[1][2]

Table 1: First-Order Rate Constants for the Z-E Isomerization of this compound at 25°C

| Solvent | Rate Constant (k) x 104 s-1 |

| Methanol | 2.53 |

| Ethanol | 1.83 |

Data sourced from González-Gaya, B., et al. (2016).[1]

Experimental Protocols

The study of the thermal relaxation kinetics of this compound typically involves the following key experimental procedures: photoswitching to the Z-isomer followed by monitoring the thermal relaxation back to the E-isomer. UV-Vis spectroscopy is a common and effective technique for this purpose due to the distinct absorption spectra of the E and Z isomers.

General Experimental Workflow

The logical flow of a typical experiment to determine the thermal relaxation kinetics is outlined below.

Caption: Experimental workflow for determining thermal relaxation kinetics.

Detailed Methodology: UV-Vis Spectroscopy

This protocol outlines the steps for determining the thermal relaxation rate constant of this compound using UV-Vis spectroscopy.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvette

-

UV lamp (e.g., 365 nm LED or filtered mercury lamp)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance in the range of 1.0-1.5 for the E-isomer's π-π* transition to ensure a good signal-to-noise ratio.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark at a constant temperature. This spectrum represents the pure E-isomer. The characteristic π-π* absorption band for the E-isomer of azobenzenes is typically around 320-350 nm, while the n-π* transition is around 440 nm.

-

Photoisomerization: Irradiate the solution in the cuvette with UV light (e.g., 365 nm) to induce the E-to-Z isomerization. The irradiation time should be sufficient to reach a photostationary state (PSS), which is observed when the absorption spectrum no longer changes upon further irradiation. This will result in a decrease in the π-π* band and an increase in the n-π* band.

-

Thermal Relaxation Monitoring: After irradiation, immediately place the cuvette back into the temperature-controlled sample holder of the spectrophotometer, ensuring the process is carried out in the dark to prevent further photoisomerization.

-

Data Acquisition: Record the change in absorbance over time at a wavelength where the difference in absorbance between the E and Z isomers is significant. Often, the peak of the π-π* transition of the E-isomer is chosen for monitoring. Spectra can be recorded at regular time intervals until the initial spectrum of the E-isomer is restored.

-

Data Analysis:

-

The thermal relaxation from the Z to the E isomer follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance data to the following equation:

-

At = A∞ + (A0 - A∞)e-kt

-

Where At is the absorbance at time t, A∞ is the absorbance at infinite time (when all Z has converted to E), A0 is the absorbance at time t=0 (immediately after UV irradiation), and k is the first-order rate constant.

-

-

Alternatively, a plot of ln(At - A∞) versus time will yield a straight line with a slope of -k.

-

-

Temperature Dependence (Optional): To determine the activation energy (Ea) and the pre-exponential factor (A) for the thermal relaxation, the above procedure can be repeated at different temperatures. The data can then be analyzed using the Arrhenius equation:

-

k = Ae-Ea/RT

-

A plot of ln(k) versus 1/T (Arrhenius plot) will give a straight line with a slope of -Ea/R and an intercept of ln(A), where R is the gas constant.

-

Signaling Pathways and Logical Relationships

The thermal relaxation of Z-p-Fluoroazobenzene is a unimolecular process that can be influenced by the surrounding environment. The following diagram illustrates the relationship between the different states of the molecule and the factors influencing the transition.

Caption: Isomerization pathways and influencing factors.

This guide provides a foundational understanding of the thermal relaxation kinetics of this compound. For more specific applications, it is recommended to consult the primary literature for detailed studies under the conditions of interest.

References

Substituent Effects on the Absorption Spectra of p-Fluoroazobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the influence of various substituents on the ultraviolet-visible (UV-Vis) absorption spectra of p-Fluoroazobenzene. Understanding these effects is crucial for the rational design of photoswitchable molecules with tailored spectral properties for applications in pharmacology, materials science, and chemical biology.

Core Concepts: Electronic Transitions in Azobenzenes

The characteristic photochromism of azobenzene and its derivatives originates from the reversible isomerization between its trans (E) and cis (Z) forms, which can be triggered by light. This isomerization is governed by two primary electronic transitions observable in the UV-Vis spectrum:

-

π→π* Transition: This is a high-intensity absorption band, typically found in the ultraviolet region (around 320-350 nm for the trans isomer). It corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

-

n→π* Transition: This is a lower-intensity, broad absorption band located in the visible region (around 440-450 nm for the trans isomer). It involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. This transition is symmetry-forbidden, accounting for its lower intensity compared to the π→π* transition.

The introduction of substituents onto the azobenzene scaffold, particularly at the para position relative to the azo group, can significantly modulate the energy levels of the molecular orbitals involved in these transitions. This, in turn, alters the absorption maxima (λmax) and molar absorptivity (ε) of the molecule.

Quantitative Analysis of Substituent Effects

The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a pivotal role in shifting the absorption bands. The following table summarizes the effects of various substituents on the absorption spectra of this compound derivatives.

| Substituent (R) | Substituent Nature | Solvent | Isomer | λmax (π→π) (nm) | λmax (n→π) (nm) | Reference |

| -H (this compound) | Reference | DMSO | trans | ~320 | ~440 | [1][2][3] |

| -Br | Weakly EWG | DMSO | trans | 330 | - | [1][3] |

| -SO3- | Strong EWG | DMSO | trans | 328 | - | [1][3] |

| -CO2Me | EWG | - | trans | - | - | [4][5] |

| -OMe | EDG | - | trans | - | - | [6] |

General Trends:

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) generally cause a bathochromic shift (red shift) of the π→π* band. This is attributed to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and ester groups (-CO2Me) typically lead to a bathochromic shift of both the π→π* and n→π* bands.[6] These groups stabilize the lowest unoccupied molecular orbital (LUMO), thereby decreasing the energy required for electronic transitions.[4][5] The effect on the n→π* transition is particularly notable, as it can be used to tune the visible light responsiveness of the photoswitch.[4][5]

Experimental Protocols

The following section outlines a generalized methodology for the synthesis and spectroscopic analysis of substituted this compound derivatives, based on protocols described in the literature.[1][7]

Synthesis of Substituted p-Fluoroazobenzenes

A common synthetic route involves the diazotization of a substituted aniline followed by coupling with a suitable aromatic partner. For instance, to synthesize a para-substituted this compound:

-

Diazotization: Ethyl-4-amino benzoate is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.[7]

-

Azo Coupling: The resulting diazonium salt is then coupled with phenol to produce a para-substituted azobenzene.[7] Further modifications can be made to introduce the fluoro group and other desired substituents.

UV-Vis Spectroscopic Analysis

Materials and Instrumentation:

-

Spectroscopic grade solvent (e.g., DMSO, ethanol, acetonitrile)[1][8]

-

Quartz cuvettes with a 1 cm path length

-

A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2550)[8]

-

Substituted this compound derivative of interest

Procedure:

-

Sample Preparation: Prepare a stock solution of the azobenzene derivative in the chosen solvent at a known concentration (e.g., 50 μM).[1][2][3]

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[8]

-

Spectrum Acquisition:

-

Fill a clean quartz cuvette with the sample solution.

-

Place the cuvette in the spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm) at room temperature.[7]

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for the π→π* and n→π* transitions.

-

If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Visualization of Concepts

Logical Relationship of Substituent Effects

The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the molecular orbitals and resulting absorption spectra of this compound.

Caption: Influence of substituent electronic nature on molecular orbitals and spectral shifts.

Experimental Workflow for UV-Vis Spectroscopy

The diagram below outlines the typical workflow for obtaining the UV-Vis absorption spectrum of a this compound derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Determination of p-Fluoroazobenzene's Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in determining the photoisomerization quantum yield of p-Fluoroazobenzene. A thorough understanding of this fundamental photochemical property is crucial for its application in photopharmacology and materials science. This document outlines the core concepts, detailed experimental protocols, and data interpretation necessary for accurate quantum yield determination.

Core Concepts: Photoisomerization and Quantum Yield

The hallmark of azobenzene derivatives, including this compound, is their ability to undergo reversible photoisomerization. Upon absorption of light, the thermodynamically more stable trans (or E) isomer can be converted to the metastable cis (or Z) isomer. This process can be reversed by irradiation with a different wavelength of light or by thermal relaxation.

The efficiency of this photochemical process is quantified by the quantum yield (Φ) . It is defined as the number of molecules that undergo a specific photoreaction (in this case, isomerization) divided by the number of photons absorbed by the molecule.

Φ = (Number of molecules isomerized) / (Number of photons absorbed)

Accurate determination of the quantum yield is paramount for the design and application of photoswitchable molecules in various fields, including the development of phototherapeutics where precise control over drug activity is required.

Data Summary: Quantum Yield of this compound

A comprehensive literature search was conducted to collate quantitative data on the photoisomerization quantum yield of this compound. While extensive data exists for unsubstituted azobenzene and other derivatives, specific and comprehensively tabulated data for this compound across a wide range of solvents and wavelengths remains elusive in the current scientific literature.

However, based on the general understanding of halogen-substituted azobenzenes, it is expected that the introduction of a fluorine atom at the para position will influence the electronic properties and, consequently, the quantum yield of isomerization. The electron-withdrawing nature of fluorine can affect the energies of the n→π* and π→π* transitions involved in the photoisomerization process.

Table 1: Expected Trends for this compound Quantum Yield

| Isomerization | Wavelength Region | Expected Quantum Yield (Φ) | Solvent Polarity Effect |

| trans → cis | UV-A (π→π* excitation) | Moderate | Generally, a slight decrease with increasing polarity |

| trans → cis | Blue light (n→π* excitation) | Generally higher than π→π | Less pronounced effect |

| cis → trans | Blue-Green light (n→π excitation) | Moderate to High | Variable |

Note: This table represents expected trends based on the photochemistry of similar azobenzene derivatives. Experimental determination is essential to establish the precise quantum yield values for this compound under specific conditions.

Experimental Protocols for Quantum Yield Determination

The determination of the photoisomerization quantum yield of this compound is typically performed using UV-Vis spectroscopy, often in conjunction with a chemical actinometer or a calibrated light source.

General Experimental Workflow

The following diagram illustrates the general workflow for determining the quantum yield of this compound.

Detailed Methodology using UV-Vis Spectroscopy and Actinometry

This protocol describes the determination of the trans → cis isomerization quantum yield.

Materials and Equipment:

-

Dual-beam UV-Vis spectrophotometer

-

Calibrated light source (e.g., LED or filtered lamp) with a narrow emission band

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Solvent (e.g., hexane, ethanol, methanol)

-

Actinometer solution (e.g., potassium ferrioxalate)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the desired solvent with a known concentration. The concentration should be adjusted to have an absorbance of approximately 0.8-1.0 at the λ_max of the trans isomer's π→π* absorption band.

-

Prepare the actinometer solution according to standard protocols. For example, a solution of potassium ferrioxalate.

-

-

Determination of Photon Flux (I₀):

-

Fill a quartz cuvette with the actinometer solution.

-

Irradiate the solution with the light source for a specific, short period.

-

Measure the change in absorbance of the actinometer at the appropriate wavelength.

-

Calculate the number of photons absorbed by the actinometer, and thus the photon flux of the light source, using the known quantum yield of the actinometer.

-

-

Irradiation of this compound:

-

Fill a quartz cuvette with the this compound solution.

-

Place the cuvette in the spectrophotometer and record the initial UV-Vis spectrum (this will be predominantly the trans isomer).

-

Irradiate the sample with the calibrated light source for short, defined time intervals. After each irradiation period, record the full UV-Vis spectrum.

-

Continue this process until a photostationary state (PSS) is reached, where no further significant changes in the spectrum are observed.

-

-

Data Analysis and Quantum Yield Calculation:

-

The change in concentration of the trans isomer can be calculated from the decrease in absorbance at its λ_max, using the Beer-Lambert law.

-

The number of photons absorbed by the sample at each time interval is calculated from the photon flux and the absorbance of the sample.

-

The quantum yield (Φ_t→c) is then calculated by plotting the change in the number of trans molecules against the number of photons absorbed. The initial slope of this plot corresponds to the quantum yield.

-

Photochemical Reaction Pathway

The photoisomerization of this compound proceeds through electronically excited states. The following diagram illustrates the simplified Jablonski diagram for the trans → cis isomerization process.

Upon absorption of a photon, the trans-p-Fluoroazobenzene molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). Isomerization to the cis form primarily occurs from the S₁ state. The molecule then relaxes back to the S₀ ground state, either in the cis or trans configuration. The relative efficiencies of these competing pathways determine the overall quantum yield of isomerization.

Conclusion

The determination of the quantum yield of this compound is a critical step in harnessing its potential for various applications. This guide provides the fundamental knowledge and a practical framework for researchers to accurately measure this key photochemical parameter. While specific data for this compound is not yet widely available, the methodologies outlined here, based on well-established principles for azobenzene derivatives, provide a clear path for its experimental determination. Future research should focus on systematically characterizing the quantum yield of this compound in a range of solvents and at various excitation wavelengths to build a comprehensive data set that will accelerate its use in scientific and technological innovations.

An In-depth Technical Guide on the Excited State Dynamics of p-Fluoroazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluoroazobenzene is a derivative of azobenzene, a class of chemical compounds renowned for their photochromic properties. These molecules can undergo reversible isomerization between their trans and cis geometric isomers upon irradiation with light of specific wavelengths. This unique characteristic makes them highly valuable for a wide range of applications, including the development of photoswitchable drugs, molecular machines, and advanced optical materials. Understanding the intricate details of the excited state dynamics of this compound is paramount for the rational design and optimization of these light-responsive systems. This technical guide provides a comprehensive overview of the core principles governing the photoisomerization of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Photochemical Properties and Isomerization Dynamics

The photoisomerization of this compound is a complex process governed by the molecule's electronic structure and its interaction with light. The trans isomer is thermodynamically more stable than the cis isomer. Irradiation with UV light, typically around 320 nm, excites the trans isomer to its S2(ππ) excited state, leading to a high quantum yield for the trans to cis isomerization. The reverse process, the conversion from the cis back to the trans isomer, can be initiated by irradiation with visible light (around 440 nm), which excites the S1(nπ) state, or it can occur thermally in the dark.

Quantitative Data Summary

The following tables summarize key quantitative data related to the excited state dynamics of azobenzene and its derivatives, providing a comparative baseline for this compound.

| Compound | Solvent | Excitation Wavelength (nm) | Φt→c (Quantum Yield) |

| trans-Azobenzene | Cyclohexane | 320 | 0.11 (± 0.04)[1] |

| trans-4-Methylazobenzene | Cyclohexane | 320 | 0.10 (± 0.04)[1] |

| trans-4-Ethylazobenzene | Cyclohexane | 320 | 0.15 (± 0.04)[1] |

| trans-4-Propylazobenzene | Cyclohexane | 320 | 0.12 (± 0.04)[1] |

| trans-4,4'-Dimethylazobenzene | Cyclohexane | 320 | 0.13 (± 0.04)[1] |

| trans-4-Ethyl-4'-methylazobenzene | Cyclohexane | 320 | 0.13 (± 0.04)[1] |

Table 1: trans → cis Photoisomerization Quantum Yields for Azobenzene and Alkyl-Substituted Derivatives. [1]

| Compound | Solvent | Relaxation Time |

| p-Hydroxyazobenzene derivatives | Ethanol | 6–12 milliseconds[2] |

Table 2: Thermal cis → trans Isomerization Relaxation Times for a Substituted Azobenzene. [2]

Experimental Protocols

The study of the ultrafast excited state dynamics of this compound relies on sophisticated spectroscopic techniques capable of resolving events on the femtosecond to picosecond timescale. Transient absorption spectroscopy and pump-probe spectroscopy are the primary tools employed for this purpose.

Transient Absorption Spectroscopy (TAS)

Objective: To monitor the evolution of excited states and the formation of the cis isomer following photoexcitation of trans-p-Fluoroazobenzene.

Methodology:

-

Sample Preparation: A solution of trans-p-Fluoroazobenzene in a suitable solvent (e.g., cyclohexane) with a concentration of approximately 1 mM is prepared.[1] To obtain a photostationary state (PSS) with a significant population of the cis isomer, the sample can be continuously irradiated with a high-intensity 300 nm light-emitting diode.[1]

-

Pump Pulse: A femtosecond laser system is used to generate a "pump" pulse with a wavelength that corresponds to the absorption maximum of the trans isomer (typically in the UV region for ππ* excitation). This pulse initiates the photochemical reaction.

-

Probe Pulse: A second, broadband "probe" pulse, often a white-light continuum, is generated and passed through the sample at a variable time delay after the pump pulse.

-

Data Acquisition: The absorption spectrum of the probe light is recorded by a detector. By systematically varying the delay between the pump and probe pulses, a series of transient absorption spectra are collected. These spectra reveal the decay of the excited state of the trans isomer and the appearance of the absorption features of the cis isomer.

-

Kinetic Analysis: The time-dependent changes in absorption at specific wavelengths are analyzed to extract the lifetimes of the excited states and the kinetics of the isomerization process.[3]

Pump-Probe Spectroscopy

Objective: To investigate the dynamics of specific electronic transitions during the photoisomerization of this compound.

Methodology:

-

Laser Setup: A high-repetition-rate femtosecond laser is used to generate both the pump and probe pulses. The output of the laser is split into two beams.

-

Pump Beam: One beam is directed through an optical parametric amplifier (OPA) to generate the desired pump wavelength to excite the sample.

-

Probe Beam: The second beam is used to generate the probe pulse, which can be at a specific wavelength or a broadband continuum. The probe beam is passed through a variable delay stage, which allows for precise control of the time delay relative to the pump pulse.

-

Signal Detection: The pump and probe beams are focused and spatially overlapped on the sample. The change in the intensity of the probe beam after passing through the sample is measured by a photodetector as a function of the pump-probe delay.

-

Data Analysis: The resulting data provides a temporal profile of the excited state dynamics, revealing information about processes such as internal conversion, vibrational relaxation, and the timescale of the isomerization event.

Signaling Pathways and Logical Relationships

The photoisomerization of this compound can be visualized as a series of interconnected events. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: Photoisomerization pathway of trans-p-Fluoroazobenzene to the cis isomer upon UV excitation.

Caption: Photoinduced and thermal isomerization pathways of cis-p-Fluoroazobenzene to the trans isomer.

Caption: A simplified workflow for a transient absorption spectroscopy experiment.

Conclusion

The excited state dynamics of this compound are characterized by efficient and reversible photoisomerization processes. The substitution of a fluorine atom at the para position influences the electronic properties of the azobenzene core, which in turn affects the absorption spectra, quantum yields, and isomerization rates. The experimental investigation of these ultrafast events necessitates the use of advanced spectroscopic techniques such as transient absorption and pump-probe spectroscopy. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this compound and other photoswitchable molecules. Further research focusing on the precise quantification of excited state lifetimes and the influence of different solvent environments will continue to refine our understanding and expand the applications of these versatile molecular switches.

References

- 1. Spatial confinement alters the ultrafast photoisomerization dynamics of azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Sequential photoisomerisation dynamics of the push-pull azobenzene Disperse Red 1 [scite.ai]

Navigating the Crystalline Landscape of Fluorinated Azobenzenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of molecules in a crystalline solid is fundamental to understanding and predicting its physicochemical properties. For photochromic compounds like azobenzene derivatives, the crystal packing can significantly influence their switching behavior, stability, and ultimately their utility in materials science and drug development. This technical guide provides an in-depth overview of the crystallographic analysis of fluorinated azobenzenes. While a comprehensive crystallographic dataset for p-fluoroazobenzene is not publicly available in the searched databases, this guide presents the crystal structure of a closely related analogue, (E)-4,4'-difluoroazobenzene, as a representative example. Furthermore, it outlines the detailed experimental protocols required for such an analysis and visualizes the key experimental workflows and potential intermolecular interactions that would govern the crystal packing of this compound.

Crystal Structure of a Representative Fluorinated Azobenzene

Due to the absence of publicly available crystallographic data for this compound, we present the data for (E)-4,4'-difluoroazobenzene, a structurally similar compound, to provide insights into the crystal packing of fluorinated azobenzenes. The crystallographic data for (E)-4,4'-difluoroazobenzene is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₈F₂N₂ |

| Space Group | P 1 2₁/c 1 |

| Cell Parameters | |

| a | Value for a |

| b | Value for b |

| c | Value for c |

| α | 90° |

| β | Value for β |

| γ | 90° |

| Cell Volume | Value for Cell Volume |

| Z Value | Value for Z |

| Calculated Density | Value for Calculated Density |

| Temperature | Value for Temperature |

| Radiation Wavelength | Value for Radiation Wavelength |

| R-factor | Value for R-factor |

Note: Specific numerical values for cell parameters, volume, Z, density, temperature, wavelength, and R-factor were not available in the provided search results. The table structure is provided as a template for presenting such data.

The structure of (E)-4,4'-difluoroazobenzene is characterized by a largely planar conformation, a common feature for trans-azobenzenes[1]. The fluorine substituents are located on opposite sides of the central N=N double bond[1]. The molecular packing in the crystalline state is crucial for understanding its photoresponsive properties[1].

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves crystal growth, X-ray diffraction data collection, and structure solution and refinement.

Crystal Growth

Obtaining high-quality single crystals is the prerequisite for a successful single-crystal X-ray diffraction experiment. For organic molecules like this compound, several methods can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

-

Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected. The positions and intensities of the diffracted beams are recorded.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal. This process involves two main stages:

-